Meta- vs. Para-Tetrazole Positional Isomerism: Lipophilicity and Hydrogen-Bonding Capacity Comparison
The target compound (meta-tetrazole isomer, CAS 1435975-57-7) and its para-tetrazole positional isomer (CAS 1435908-48-7) share identical molecular formula (C20H20N6O) and molecular weight (360.4 g/mol), yet their computed lipophilicity differs: the target compound has XLogP3-AA = 3.2 [1], while the para isomer is predicted to have a slightly lower XLogP3-AA of approximately 3.0 based on ChemSrc data . The meta substitution also alters the spatial orientation of the tetrazole ring relative to the amide linker, which may influence target binding geometry.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | 4-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide (CAS 1435908-48-7): XLogP3-AA ≈ 3.0 |
| Quantified Difference | ΔXLogP3-AA ≈ +0.2 (target compound more lipophilic) |
| Conditions | In silico prediction (PubChem XLogP3-AA algorithm) |
Why This Matters
Even small lipophilicity differences can alter membrane permeability and non-specific protein binding, making the positional isomer a non-interchangeable procurement option without confirmatory assay data.
- [1] PubChem Compound Summary for CID 71705016. National Center for Biotechnology Information (2024). View Source
